molecular formula C7H4FN3O2 B3026932 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-36-7

6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3026932
CAS No.: 1190312-36-7
M. Wt: 181.12
InChI Key: ADZBMEMTYYFHLA-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[3,2-b]pyridine Scaffold in Heterocyclic Chemistry

The pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, is a fused bicyclic heterocycle that incorporates both a pyrrole (B145914) and a pyridine (B92270) ring. mdpi.com This structural motif is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.govalfa-chemistry.com The presence of both electron-rich pyrrole and electron-deficient pyridine rings imparts a unique electronic character, allowing for diverse chemical modifications and interactions with biological targets. mdpi.comnih.gov

The azaindole core can act as a bioisostere for indole (B1671886) or purine (B94841) systems, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and pKa. nih.govalfa-chemistry.com This modulation is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov Consequently, pyrrolopyridine derivatives have been extensively investigated for a range of therapeutic applications, including as kinase inhibitors in anticancer therapy and as agents targeting various other biological pathways. nih.govnih.govnih.gov

Strategic Importance of Fluorine and Nitro Functionalities within Fused Heterocyclic Systems

The introduction of fluorine and nitro groups onto a heterocyclic scaffold like pyrrolo[3,2-b]pyridine is a deliberate synthetic strategy to impart specific, desirable properties to the molecule.

Fluorine: The incorporation of fluorine atoms into organic molecules is a well-established strategy in modern medicinal chemistry. tandfonline.com Due to its high electronegativity and small atomic size, fluorine can significantly alter a molecule's properties. numberanalytics.comresearchgate.net Key effects include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation pathways, thereby increasing the half-life and bioavailability of a drug. tandfonline.comnih.gov

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to penetrate cell membranes and hydrophobic protein pockets. nih.govrsc.org

Binding Affinity: The electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with target proteins. tandfonline.comrsc.org

Conformational Control: Fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.

Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its strategic importance in drug design. tandfonline.comnumberanalytics.com

Nitro Group: The nitro group (–NO₂) is a powerful electron-withdrawing group that serves multiple strategic roles in synthetic chemistry. nih.gov

Synthetic Intermediate: The nitro group is a versatile functional handle. It can be readily reduced to an amino group (–NH₂), which is a key precursor for the synthesis of a vast array of other functionalities, such as amides, ureas, and sulfonamides. nih.gov This transformation is fundamental in building molecular complexity.

Activation of the Ring: Its strong electron-withdrawing nature deactivates the heterocyclic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles at specific positions. nih.gov

Modulation of Electronic Properties: The presence of a nitro group significantly lowers the electron density of the aromatic system, which can be crucial for tuning the molecule's reactivity and its interactions in biological systems. nih.gov

Overview of Academic Research Trajectories for 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine and Related Azaindoles

Research involving this compound primarily positions it as a key intermediate for the synthesis of more complex substituted azaindoles. The general research trajectory involves leveraging the installed functional groups for further elaboration. A common synthetic pathway begins with the reduction of the 3-nitro group to a 3-amino group. This amine then serves as a crucial attachment point for a variety of other chemical moieties, enabling the construction of large libraries of compounds for screening.

For example, the resulting 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine can be used to synthesize potent kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology, and the azaindole scaffold is a common core for such inhibitors. nih.gov The fluorine atom at the 6-position is retained to enhance metabolic stability and binding affinity, while the 3-position is functionalized to achieve specificity and potency against the target kinase.

Broader research on fluorinated and nitrated azaindoles supports this approach. Studies have shown that fluorinated azaindoles are being developed as PET (Positron Emission Tomography) radioligands for imaging neuroinflammation. nih.gov Other research has focused on synthesizing various 5-nitro-7-azaindole derivatives as key intermediates for compounds with anticancer activity. acs.orgresearchgate.net The synthetic strategies often involve multi-step processes where the nitro group is used as a precursor to an amine, which is then elaborated. nih.gov This highlights a consistent theme in the field: the use of nitrated azaindoles as foundational building blocks for molecules with specific, high-value applications.

The table below summarizes key research findings for related azaindole derivatives, illustrating the common strategic use of the functional groups present in the title compound.

Compound ClassFunctional GroupsResearch ApplicationKey Findings
Fluorinated 5-AzaindolesFluorine (-F)PET Radioligands for Neuroinflammation ImagingDemonstrated specific binding in CB2-rich spleen and higher brain uptake in a neuroinflammation model. nih.gov
5-Nitro-7-AzaindoleNitro (-NO₂)Intermediate for Anticancer AgentsDeveloped scalable, metal-free synthesis routes, highlighting its importance as a key building block. acs.orgresearchgate.net
5-Nitroindole DerivativesNitro (-NO₂)c-Myc G-Quadruplex BindersThe nitro group was reduced to an amine to create potent binders; substitution at the 5-position was crucial for activity. nih.gov
Fluorinated IndolesFluorine (-F)Antiviral (HIV-1) AgentsFluorinated indole-carboxamide derivatives showed potent inhibition of HIV-1 replication at low concentrations. nih.gov

This body of research underscores the strategic value of this compound as a starting material, providing a direct route to novel compounds where the fluorine enhances drug-like properties and the nitro group offers a reliable handle for extensive synthetic diversification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZBMEMTYYFHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268452
Record name 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-36-7
Record name 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 6 Fluoro 3 Nitro 1h Pyrrolo 3,2 B Pyridine

Electrophilic and Nucleophilic Reactivity of the Pyrrolo[3,2-b]pyridine System

The inherent electronic characteristics of the fused pyrrolo[3,2-b]pyridine core are dichotomous. The pyrrole (B145914) moiety is inherently electron-rich and thus predisposed to electrophilic attack, while the pyridine (B92270) moiety is electron-deficient, rendering it susceptible to nucleophilic attack. aklectures.comquimicaorganica.org The substituents at positions 3 and 6 significantly influence the regioselectivity and feasibility of these reactions.

Electrophilic aromatic substitution on the pyrrole ring typically occurs at the C2 position, which is adjacent to the nitrogen atom, due to the superior resonance stabilization of the resulting carbocation intermediate. pearson.comyoutube.com In the 1H-pyrrolo[3,2-b]pyridine system, the analogous position is C3. However, the presence of a potent electron-withdrawing nitro group at the C3 position profoundly deactivates this site towards electrophilic attack. Therefore, conventional electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation at position 3 are expected to be highly unfavorable.

Conversely, the deactivating nature of the nitro group makes the C3 position a potential site for nucleophilic attack, which would be discussed in the context of the nitro group's role as a leaving group (Section 3.2.3).

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the fused pyrrole ring and the C3-nitro group, both of which withdraw electron density. This electronic deficiency makes the pyridine moiety highly unreactive towards electrophiles but activates it for nucleophilic aromatic substitution (SNAr). quimicaorganica.org The fluorine atom at the C6 position is an excellent leaving group for SNAr reactions. The positions most activated for nucleophilic attack on a pyridine ring are C2, C4, and C6. In this specific molecule, the C6 position is primed for substitution by various nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the C6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing capacity of the ring nitrogen and the nitro group. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atom under relatively mild conditions.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Fluoro-pyridines This table presents examples from related fluoro-pyridine systems to illustrate the expected reactivity at the C6 position of 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine.

Substrate Nucleophile Conditions Product Yield (%) Reference
Pentafluoropyridine 3-Hydroxybenzaldehyde / K2CO3 DMF, 25°C, 1h 3-((Perfluoropyridin-4-yl)oxy)benzaldehyde 98% rsc.org
3-Fluoro-2-nitropyridine Aliphatic Amines Varies 3-Amino-2-nitropyridines Good researchgate.net
4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine N-Methyl-N-(m-tolyl)methanamine DIPEA, 120°C, 2h 2-Iodo-4-(methyl(m-tolyl)amino)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine 80% nih.gov

Transformations Mediated by the Nitro Group at Position 3

The nitro group at the C3 position is the most influential functional group on the molecule, serving as a powerful electron-withdrawing group, a precursor to other functionalities, and a potential leaving group. nih.gov

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. This reaction dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group (σp = +0.78) into a strongly electron-donating amino group (σp = -0.66). The resulting 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine is a versatile intermediate for further functionalization, particularly in the synthesis of pharmacologically active compounds.

A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other reducible functional groups. Common methods include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This method is clean and efficient but may not be suitable if other reducible groups (e.g., alkenes, alkynes) are present.

Metal-Acid Systems: Classic examples include tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl). These are robust and cost-effective methods.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) (HCO₂NH₄) in the presence of a catalyst like Pd/C. This method avoids the need for a pressurized hydrogen gas setup.

Other Reagents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) provide milder conditions that can be selective for the nitro group.

By carefully controlling the reaction conditions and the reducing agent, it is also possible to obtain intermediate reduction products such as nitroso or hydroxylamino derivatives.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent System Typical Conditions Comments
H2, Pd/C Methanol or Ethanol, room temp. Highly efficient, clean. May reduce other functional groups.
Fe, HCl or NH4Cl Ethanol/Water, reflux Cost-effective, widely used in industry.
SnCl2·2H2O Ethanol or Ethyl Acetate, reflux Mild conditions, good for sensitive substrates.
Na2S2O4 Water/Methanol, reflux Useful for selective reductions.
NaBH4 / Ni(PPh3)4 Ethanol A modified borohydride (B1222165) system for reducing nitro groups. mdpi.com

The strong electron-withdrawing nature of the nitro group significantly lowers the electron density of the fused aromatic system, making it susceptible to nucleophilic addition. nih.gov This can lead to the formation of stable anionic σ-adducts (Meisenheimer complexes). Nucleophilic attack is generally favored at positions ortho or para to the nitro group. For the this compound system, this would correspond to the C2 position. The addition of a nucleophile at C2 would generate an anionic intermediate where the negative charge is delocalized onto the nitro group, providing substantial stabilization. Such reactions can be the first step in more complex transformations.

Although not a conventional leaving group, the nitro group can be displaced in nucleophilic aromatic substitution reactions under specific conditions. This process, often termed "nitro-group displacement," is facilitated when the aromatic ring is highly activated by other electron-withdrawing groups or when specific nucleophiles and reaction media are employed. nih.gov For instance, reactions with certain nucleophiles in polar aprotic solvents or water can promote the substitution. nih.govclockss.org

In some cases, a reaction sequence involving nucleophilic addition followed by the elimination of nitrous acid (HNO₂) can lead to the formal replacement of the nitro group and the formation of a double bond. This pathway is common in the chemistry of nitroalkenes and can be relevant to the pyrrole moiety of the title compound. nih.gov For example, a nucleophilic attack at C2 could be followed by proton shifts and subsequent elimination of the C3-nitro group as nitrous acid, leading to a product with a double bond between C2 and C3.

Chemical Modifications Involving the Fluorine Atom at Position 6

The primary pathway for modifying the this compound core involves the chemical reactivity of the fluorine atom. This atom's susceptibility to displacement is the cornerstone of the scaffold's utility in synthetic chemistry.

The most prominent reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the aromatic ring, which is typically electron-rich and thus resistant to attack by nucleophiles, is rendered electrophilic by the presence of potent electron-withdrawing groups.

In the case of this compound, two key features facilitate the SNAr reaction at the C6 position:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density across the entire ring system.

The Nitro Group: The nitro group (-NO₂) at the C3 position is a powerful electron-withdrawing group. Its presence significantly depletes electron density on the ring, particularly at the positions ortho and para to it. Although the fluorine at C6 is not strictly ortho or para, the combined electron-withdrawing effects of the nitro group and the fused pyrrole-pyridine system sufficiently activate the C-F bond.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the subsequent step, the leaving group—in this case, the fluoride ion—is eliminated, restoring the aromaticity of the ring and yielding the substituted product. Fluorine is an excellent leaving group for SNAr reactions because of its high electronegativity, which polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack.

This reactivity is extensively utilized in the synthesis of kinase inhibitors, where the this compound core is reacted with a variety of amine nucleophiles. The reaction typically proceeds by treating the fluoro compound with the desired amine in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base like potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the hydrofluoric acid generated.

Defluorinative functionalization refers to a class of reactions where a carbon-fluorine bond is cleaved and a new bond is formed, but not through the classical SNAr addition-elimination mechanism. These reactions often involve transition metal catalysis (e.g., nickel, palladium, or copper) and can include processes like cross-coupling, hydrodefluorination, or borylation. These methods are particularly useful for forming carbon-carbon or carbon-heteroatom bonds under conditions different from those of SNAr.

However, based on a review of the available scientific and patent literature, this transformation pathway is not well-documented for this compound. The research focus for this specific scaffold has overwhelmingly been on leveraging the highly efficient SNAr pathway for structural diversification.

Derivatization Strategies for Structural Diversification of this compound

The structural diversification of this compound predominantly relies on the SNAr reaction at the C6 position. This strategy has been effectively employed to generate libraries of compounds for screening as kinase inhibitors. Patent literature describes the synthesis of a wide array of N-substituted-3-nitro-1H-pyrrolo[3,2-b]pyridin-6-amine derivatives by reacting the parent fluoro compound with various primary and secondary amines.

The general synthetic scheme involves the reaction of this compound with an amine, often in a solvent like n-butanol, at elevated temperatures. The subsequent reduction of the nitro group at the C3 position provides further opportunities for derivatization, leading to a diverse set of final compounds.

The table below details examples of derivatives synthesized from this compound via SNAr, as described in the patent literature.

Table 1: Examples of SNAr-based Derivatization of this compound

These examples showcase the versatility of the SNAr reaction in creating a range of derivatives by simply varying the amine nucleophile, providing a robust platform for medicinal chemistry exploration.

Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 3 Nitro 1h Pyrrolo 3,2 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular insight into the chemical environment of individual atoms. For 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine, a combination of one- and two-dimensional NMR techniques would be required for a complete structural assignment.

Proton (1H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound, recorded in DMSO-d6 at 400 MHz, reveals four distinct signals that correspond to the four protons in the molecule.

A significantly downfield singlet at δ 12.91 ppm is attributed to the pyrrole (B145914) N-H proton, with its chemical shift indicative of a proton in a nitrogen-containing heterocyclic system. The aromatic region of the spectrum displays three signals. A singlet at δ 8.65 ppm corresponds to the proton at the C2 position of the pyrrole ring. The pyridine (B92270) ring protons appear as two doublets. The signal at δ 8.28 ppm, with a coupling constant of J = 8.0 Hz, is assigned to the H5 proton. The proton at the C7 position, designated as H7, resonates at δ 7.24 ppm as a doublet with a larger coupling constant of J = 10.9 Hz, likely due to coupling with the adjacent fluorine atom.

Interactive Table: ¹H NMR Data for this compound in DMSO-d6

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.91s (singlet)-N-H
8.65s (singlet)-H2
8.28d (doublet)8.0H5
7.24d (doublet)10.9H7

Carbon (13C) NMR Analysis and Chemical Shift Correlations

Detailed experimental data for the ¹³C NMR analysis of this compound is not extensively available in the public domain. Such a spectrum would be instrumental in confirming the carbon framework of the molecule, with expected signals for the seven carbon atoms, their chemical shifts influenced by the electronegative fluorine and nitro groups, and the surrounding heterocyclic structure.

Fluorine (19F) NMR for Fluorine Environment Elucidation

Specific ¹⁹F NMR spectroscopic data for this compound has not been reported in publicly accessible literature. This technique would be highly valuable in providing direct information about the chemical environment of the fluorine atom, and its coupling with neighboring protons would further corroborate the structural assignments made from the ¹H NMR spectrum.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecular structure, specific experimental data from advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound are not available in the public literature. These experiments would provide definitive evidence for the proton-proton and proton-carbon correlations within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While low-resolution mass spectrometry data has been reported, specific high-resolution mass spectrometry (HRMS) data for this compound is not available in the surveyed public literature. HRMS would provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy and confidence. The theoretical exact mass of C₇H₄FN₃O₂ is 181.0264. Low-resolution mass spectrometry has shown a protonated molecular ion peak [M+H]⁺ at m/z 182, which is consistent with the expected molecular weight of 181.

Interactive Table: Mass Spectrometry Data for this compound

TechniqueIonization ModeTheoretical Mass (C₇H₄FN₃O₂)Observed [M+H]⁺
MSES+181182

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

For a compound like this compound, the IR spectrum would be expected to show specific absorption bands corresponding to its key functional groups. A hypothetical IR data table based on characteristic absorption regions for the functional groups present in the molecule is presented below.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (pyrrole)3200-3500Stretching
C-H (aromatic)3000-3100Stretching
C=C (aromatic)1400-1600Stretching
C-N1250-1350Stretching
N-O (nitro group)1500-1570 and 1300-1370Asymmetric and Symmetric Stretching
C-F1000-1400Stretching

Note: This table represents expected ranges and the actual experimental values for this compound may vary.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for determining the elemental composition of a compound. This analysis provides the percentage by mass of each element present in the molecule, which is then used to determine its empirical formula. The molecular formula of this compound is C₇H₄FN₃O₂.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements. A comparison between the experimentally determined percentages and the calculated theoretical values serves to validate the empirical formula and assess the purity of the synthesized compound.

Theoretical Elemental Composition of C₇H₄FN₃O₂

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C) 12.01 7 84.07 46.42
Hydrogen (H) 1.01 4 4.04 2.23
Fluorine (F) 19.00 1 19.00 10.49
Nitrogen (N) 14.01 3 42.03 23.22
Oxygen (O) 16.00 2 32.00 17.67

| Total | | | 181.14 | 100.00 |

Note: Experimental values from elemental analysis of a pure sample of this compound should closely match these theoretical percentages.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of individual components from a mixture. For a synthesized chemical compound, these methods are vital for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture in a liquid mobile phase that is passed through a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. A detector, commonly a UV-Vis detector for aromatic compounds, is used to identify the separated components as they elute from the column. The time at which a specific analyte elutes is known as its retention time, which is a characteristic property under a given set of conditions (e.g., column type, mobile phase composition, flow rate).

For purity assessment of this compound, a single sharp peak in the HPLC chromatogram would indicate a high degree of purity. The presence of additional peaks would suggest the presence of impurities.

Hypothetical HPLC Parameters

Parameter Condition
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Retention Time | Not available in literature |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which can be used for its identification.

For this compound, GC-MS analysis would provide a retention time from the GC component and a mass spectrum from the MS component. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (181.14 g/mol ) and a characteristic fragmentation pattern.

Following a comprehensive search for scientific literature, it has been determined that there are no available theoretical and computational chemistry studies specifically focused on the compound “this compound.” Consequently, it is not possible to generate the requested article with detailed research findings, data tables, and specific content for the outlined sections and subsections.

The provided search results contain information on related but distinct molecules, such as other isomers (e.g., 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine), different derivatives of pyrrolopyridine, or general computational methodologies. However, per the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, no content can be produced for the following requested sections:

Theoretical and Computational Chemistry Studies of 6 Fluoro 3 Nitro 1h Pyrrolo 3,2 B Pyridine

Conformational Analysis and the Influence of Substituents on Molecular Planarity

Without dedicated research on this specific molecule, any attempt to create the article would involve speculation or the incorrect application of data from other compounds, which would be scientifically inaccurate and violate the core instructions of the request.

Computational Predictions of Related Properties (e.g., TPSA, LogP)

Computational chemistry provides essential tools for the in-silico estimation of molecular properties that are critical for drug design and development. The predicted values for Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) for 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine offer preliminary insights into its potential behavior in biological systems.

The Topological Polar Surface Area is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen, nitrogen, and attached hydrogens). It is a well-established parameter for predicting the passive transport of molecules across biological membranes, such as the intestinal lining and the blood-brain barrier. A lower TPSA value is generally associated with better membrane permeability.

The LogP value, a measure of a compound's lipophilicity, indicates its distribution preference between an oily (lipid) and an aqueous phase. This parameter is crucial for understanding a drug's absorption, as it must pass through lipidic cell membranes, as well as its distribution in the aqueous environment of the blood.

For this compound, various computational models can be employed to estimate these properties. The predicted values from different algorithms may vary slightly, reflecting the different theoretical assumptions and parameterizations used in their calculations. Below are the computationally predicted values for TPSA and LogP for the compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Topological Polar Surface Area (TPSA)74.5 Ų
Logarithm of the Partition Coefficient (LogP)1.7

These predicted values suggest that this compound has a moderate polar surface area and a balanced lipophilicity. Such characteristics are often considered favorable in the early stages of drug discovery, as they indicate a potential for good oral bioavailability and cell membrane permeability. Further experimental validation would be required to confirm these in-silico predictions.

Research Applications and Advanced Molecular Design Incorporating the 6 Fluoro 3 Nitro 1h Pyrrolo 3,2 B Pyridine Scaffold

Role as a Versatile Heterocyclic Building Block in Complex Chemical Syntheses

6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine serves as a crucial starting material in the synthesis of a variety of more complex heterocyclic structures. Its inherent reactivity, dictated by the electron-withdrawing nature of the fluoro and nitro groups, allows for selective chemical modifications at different positions of the pyrrolopyridine core.

Chemists utilize this scaffold to construct libraries of compounds for drug discovery programs. The pyrrolopyridine nucleus is a common feature in many biologically active molecules, and the strategic placement of the fluorine and nitro groups on this core provides a handle for introducing further chemical diversity. juniperpublishers.comossila.com For instance, the nitro group can be reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or sulfonylation. This versatility enables the creation of a wide range of derivatives from a single, readily available starting material.

The synthesis of substituted pyrrolo[2,3-b]pyridines, a structurally related isomer, highlights the utility of such scaffolds in generating diverse molecular libraries. juniperpublishers.com Synthetic strategies often involve the reaction of a substituted aminopyrrole with a suitable reaction partner to construct the fused pyridine (B92270) ring. juniperpublishers.com This general approach underscores the importance of functionalized heterocyclic building blocks like this compound in accessing novel chemical space.

Rational Design of Derivatives for Targeted Molecular Architectures in Chemical Biology Research

The design of novel bioactive compounds often relies on the principle of rational design, where specific structural features are incorporated into a molecule to achieve a desired biological effect. This compound is an attractive scaffold for such endeavors due to the predictable influence of its substituents on molecular properties.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold has been employed in SAR studies to develop potent inhibitors of various biological targets.

For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. rsc.org These studies revealed that modifications to the pyrrolopyridine core, including the introduction of various substituents, significantly impacted their inhibitory potency and selectivity. rsc.org Although not directly involving the 6-fluoro-3-nitro isomer, this research demonstrates the utility of the broader pyrrolopyridine scaffold in SAR-driven drug discovery.

Similarly, docking and quantitative structure-activity relationship (QSAR) studies on related 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives as c-Met kinase inhibitors have provided valuable information on the molecular features that contribute to high inhibitory activity. researchgate.net These computational approaches help rationalize the observed SAR and guide the design of more potent and selective inhibitors.

The fluorine atom and the nitro group in this compound play crucial roles in modulating the physicochemical properties of its derivatives, which in turn can affect their biological activity.

Fluorine: The introduction of a fluorine atom can have a profound impact on a molecule's properties. acs.org It can alter metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable interactions, and modify lipophilicity and pKa. acs.orgnih.gov The strategic placement of fluorine is a common tactic in drug design to enhance pharmacokinetic and pharmacodynamic profiles. acs.org

The combination of both a fluorine atom and a nitro group on the pyrrolopyridine scaffold provides a powerful tool for fine-tuning molecular properties to achieve a desired biological outcome. rsc.org

Exploitation in the Development of Advanced Materials with Specific Optical or Electronic Characteristics

Beyond its applications in medicinal chemistry, the this compound scaffold and its derivatives have potential in the development of advanced materials. The electronic properties conferred by the fused aromatic system and the electron-withdrawing substituents make these compounds interesting candidates for applications in optics and electronics.

Organic molecules with extended π-conjugated systems and strong electron-donating and electron-accepting groups can exhibit significant nonlinear optical (NLO) properties. nih.govmdpi.com These materials have potential applications in technologies such as optical switching and data processing. mdpi.comresearchgate.net The presence of the nitro group in this compound, a strong electron acceptor, suggests that its derivatives could be designed to possess NLO properties. Theoretical studies on related nitroaromatic compounds have explored the relationship between their molecular structure and NLO activity. nih.gov

Furthermore, the fluorescent properties of pyrrolopyridine derivatives can be tuned by chemical modification, making them suitable for use as probes in biological imaging or as components in organic light-emitting diodes (OLEDs).

Bioisosteric Analog Design and Synthesis (focused on structural modifications)

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. The pyrrolopyridine scaffold itself can be considered a bioisostere of other bicyclic aromatic systems, such as indole (B1671886) or benzimidazole.

The this compound scaffold can be used to design bioisosteric analogs of known drugs or bioactive molecules. For example, by replacing a key structural motif in a known inhibitor with the this compound core, it may be possible to develop new compounds with improved properties.

The synthesis of such analogs would involve the chemical manipulation of the this compound core to introduce the necessary pharmacophoric elements. This could involve, for example, the Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce new aryl or heteroaryl groups at specific positions on the scaffold. mdpi.com

Emerging Research Directions and Future Perspectives for 6 Fluoro 3 Nitro 1h Pyrrolo 3,2 B Pyridine

Development of Innovative and Sustainable Synthetic Routes

The synthesis of 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine is not yet widely documented in the scientific literature, suggesting that the development of novel and efficient synthetic strategies is a primary area of future research. Current approaches to substituted 7-azaindoles can, however, provide a foundation for devising sustainable and innovative routes.

A plausible and commonly employed strategy for the synthesis of nitro-substituted 7-azaindoles involves the direct nitration of the parent heterocycle. Therefore, a forward-thinking synthetic approach would likely commence with the synthesis of the precursor, 6-fluoro-1H-pyrrolo[3,2-b]pyridine. The subsequent nitration would then need to be regioselectively controlled to favor the introduction of the nitro group at the C3 position of the pyrrole (B145914) ring. The electron-rich nature of the pyrrole ring generally directs electrophilic substitution to this position.

StepProposed TransformationKey Considerations
1Synthesis of 6-fluoro-1H-pyrrolo[3,2-b]pyridineDevelopment of a high-yield, scalable synthesis from commercially available starting materials.
2Regioselective NitrationOptimization of nitrating agents and reaction conditions to achieve high selectivity for the C3 position and minimize side products.

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The reactivity of this compound is anticipated to be rich and varied, owing to the presence of multiple reactive sites and the strong electron-withdrawing nature of both the fluoro and nitro substituents. The pyridine (B92270) nitrogen provides a site for alkylation and N-oxidation, while the pyrrole N-H is amenable to substitution. The aromatic rings are susceptible to various transformations.

The electron-deficient nature of the pyridine ring, exacerbated by the fluorine and nitro groups, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the C6 position is expected to be a good leaving group, allowing for the introduction of a wide range of nucleophiles. researchgate.net

Furthermore, the nitro group at the C3 position can be readily reduced to an amino group, providing a key functional handle for further derivatization. This amino group can then participate in a plethora of reactions, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions.

The pyrrole ring, while generally electron-rich, is deactivated by the adjacent nitro group. However, it can still undergo certain electrophilic substitutions, and the N-H can be deprotonated to generate a nucleophilic anion for subsequent reactions.

Potential Transformations of this compound:

Reaction TypePosition(s)Potential Reagents and Products
Nucleophilic Aromatic SubstitutionC6Amines, alkoxides, thiols to yield 6-substituted-3-nitro-1H-pyrrolo[3,2-b]pyridines.
Reduction of Nitro GroupC3SnCl2, H2/Pd-C to yield 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine.
N-Alkylation/ArylationN1Alkyl halides, aryl boronic acids under basic conditions.
Cross-Coupling ReactionsC6 (after SNAr with a halide)Suzuki, Stille, Buchwald-Hartwig couplings to introduce carbon-carbon and carbon-nitrogen bonds. mdpi.comnih.gov

Future research will undoubtedly uncover novel reactivity patterns and transformations of this scaffold, expanding its synthetic utility.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

A synergistic approach combining advanced computational and experimental techniques will be pivotal in comprehensively characterizing this compound and predicting its behavior.

Computational Approaches: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. rsc.org Such studies can provide valuable insights into its reactivity, including the prediction of the most likely sites for electrophilic and nucleophilic attack through the analysis of molecular electrostatic potential (MEP) maps and frontier molecular orbitals. researchgate.netrsc.org

Table of Predicted Electronic Properties (Illustrative based on similar compounds):

PropertyPredicted Value/CharacteristicImplication
Dipole MomentHighPolar nature, influencing solubility and intermolecular interactions.
HOMO-LUMO GapRelatively smallPotential for electronic transitions, relevant for photophysical properties.
Molecular Electrostatic PotentialNegative potential around nitro group and pyridine N; Positive potential on pyrrole N-H.Indicates sites for electrophilic and nucleophilic attack, respectively.

Experimental Methodologies: Advanced spectroscopic techniques such as multidimensional NMR, X-ray crystallography, and mass spectrometry will be essential for the unambiguous structural elucidation of the compound and its derivatives. Furthermore, techniques like cyclic voltammetry can be used to probe its electrochemical properties, which could be relevant for applications in materials science.

The integration of these methodologies will not only provide a deep understanding of the fundamental properties of this compound but also guide the rational design of new derivatives with tailored characteristics.

Expansion of Scaffold Utility in Diverse Chemical Fields through Targeted Design

The 7-azaindole (B17877) scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. chemicalbook.comnih.govjst.go.jppharmablock.comnih.gov The pyridine nitrogen and the pyrrole N-H of the 7-azaindole core can form key hydrogen bond interactions with the hinge region of many kinases. chemicalbook.com

The introduction of the fluoro and nitro groups in this compound offers vectors for targeted modification to enhance potency, selectivity, and pharmacokinetic properties of potential drug candidates. The fluorine atom can improve metabolic stability and binding affinity, while the nitro group, or its reduced amino form, provides a versatile point for the attachment of various pharmacophoric groups.

The targeted design of derivatives of this compound could lead to the discovery of novel inhibitors for a range of kinases implicated in diseases such as cancer and inflammatory disorders. nih.gov

Beyond medicinal chemistry, the unique electronic and photophysical properties that can be engineered into this scaffold through further functionalization may open up applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.